molecular formula C20H16N4O B10835920 Pyridine derivative 14

Pyridine derivative 14

Cat. No.: B10835920
M. Wt: 328.4 g/mol
InChI Key: CZFKXGVEBISLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine derivative 14 is a compound belonging to the pyridine family, which is characterized by a six-membered heterocyclic ring containing one nitrogen atom. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine derivative 14 can be synthesized through several methods. One common approach involves the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate. This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which can be further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine derivative 14 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyridine derivative 14 involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of microbial cells by interfering with their metabolic processes. The compound may bind to enzymes or receptors, disrupting essential biological functions and leading to cell death .

Comparison with Similar Compounds

Uniqueness: Pyridine derivative 14 stands out due to its broad spectrum of biological activities and its potential for use in multiple fields. Its unique chemical structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(4-pyrimidin-5-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C20H16N4O/c21-9-14-4-6-15(7-5-14)12-25-20-8-18(16-10-22-13-23-11-16)17-2-1-3-19(17)24-20/h4-8,10-11,13H,1-3,12H2

InChI Key

CZFKXGVEBISLMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(C=C2C3=CN=CN=C3)OCC4=CC=C(C=C4)C#N

Origin of Product

United States

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